molecular formula C21H27NO4 B13756605 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate CAS No. 108132-36-1

2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate

Cat. No.: B13756605
CAS No.: 108132-36-1
M. Wt: 357.4 g/mol
InChI Key: TWQUYEFKVTWSRJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate typically involves multiple steps, including the formation of the benzopyran ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.

    Amination: Introduction of the methanamine group via nucleophilic substitution.

    Hydroxypropanoate Formation: Esterification or amidation to introduce the 2-hydroxypropanoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzopyran ring to more oxidized forms.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Antioxidant Activity: Scavenging free radicals to reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-phenyl-, hydrochloride
  • 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(phenylmethyl)-, hydrochloride

Uniqueness

2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

108132-36-1

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

2,3-dihydroxypropanal;N-methyl-N-(2-phenylethyl)-3,4-dihydro-2H-chromen-6-amine

InChI

InChI=1S/C18H21NO.C3H6O3/c1-19(12-11-15-6-3-2-4-7-15)17-9-10-18-16(14-17)8-5-13-20-18;4-1-3(6)2-5/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3;1,3,5-6H,2H2

InChI Key

TWQUYEFKVTWSRJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCC3.C(C(C=O)O)O

Origin of Product

United States

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